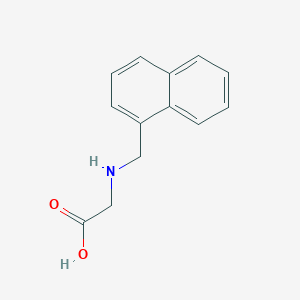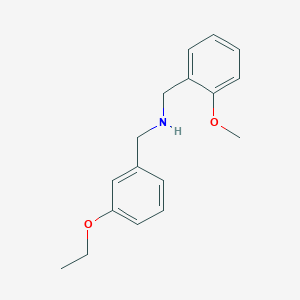
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has attracted significant attention in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a selective inhibitor of a specific enzyme that plays a key role in various cellular processes. The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents its normal function. This inhibition of the enzyme activity leads to various downstream effects, including the modulation of cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine have been extensively studied. It has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and inflammation. In addition, it has also been shown to have neuroprotective effects and to modulate neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. In addition, it has been shown to have low toxicity and good solubility in various solvents. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its downstream effects on cellular signaling pathways and gene expression. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would enable more widespread use in scientific research.
Synthesemethoden
The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps. The first step is the protection of the amino group of morpholine with a Boc group. The second step is the reaction of the protected morpholine with 3-chloro-5-ethoxy-4-methoxybenzyl chloride to form the benzyl morpholine derivative. The third step is the deprotection of the Boc group with TFA to obtain the desired compound. This synthesis method has been optimized to provide high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential use as a tool in biochemical and physiological research.
Eigenschaften
Produktname |
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Molekularformel |
C16H25ClN2O3 |
Molekulargewicht |
328.83 g/mol |
IUPAC-Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-15-11-13(10-14(17)16(15)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
ALHSUXJUNJQCQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
